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Compound of Interest

Compound Name: Ch55-O-C3-NH2

Cat. No.: B12431634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary in vitro assessment based on publicly

available data for the parent compound, Ch55. The molecule of interest, Ch55-O-C3-NH2, is

understood to be a derivative of Ch55, likely incorporating a linker for further conjugation. As of

the writing of this guide, specific in vitro experimental data for Ch55-O-C3-NH2 is not available

in the public domain. The experimental protocols and proposed assessment strategies outlined

herein are based on the known biological activities of Ch55 and serve as a technical guide for

potential future studies.

Introduction to Ch55 and the Ch55-O-C3-NH2
Derivative
Ch55 is a potent synthetic retinoid that exhibits high affinity for Retinoic Acid Receptor-alpha

(RARα) and Retinoic Acid Receptor-beta (RARβ).[1][2][3] It displays low affinity for cellular

retinoic acid binding protein (CRABP).[1][3] As an RAR agonist, Ch55 has been shown to be a

potent inducer of cell differentiation and an inhibitor of cell growth in various cancer cell lines.[1]

[4]

The "-O-C3-NH2" suffix in Ch55-O-C3-NH2 denotes a modification of the parent Ch55

molecule. This modification is consistent with the addition of an ether-linked propyl amine

chain, a common linker used in the development of bifunctional molecules such as Proteolysis

Targeting Chimeras (PROTACs). This suggests that Ch55-O-C3-NH2 is designed to serve as a
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building block for creating targeted protein degraders, where the Ch55 moiety acts as the

warhead to bind to a target protein (via its interaction with RARs) and the amine group provides

a point of attachment for a linker connected to an E3 ligase ligand.

In Vitro Biological Activity of Ch55 (Parent
Compound)
The following table summarizes the known in vitro biological activities of the parent compound,

Ch55, as reported in the scientific literature. This data provides a baseline for understanding

the potential activities of its derivatives.
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Cell Line/Assay Biological Effect EC50/ED50 Reference

HL-60 (Human

Promyelocytic

Leukemia)

Induction of

Differentiation
200 nM [1][2]

HL-60

Differentiation

Inducing Activity (NBT

reduction)

0.21 nM [1]

Rabbit Tracheal

Epithelial Cells

Inhibition of

Squamous Cell

Differentiation

(Inhibition of Type I

Transglutaminase)

0.02 nM [1]

Rabbit Tracheal

Epithelial Cells

Inhibition of

Squamous Cell

Differentiation

(Increase in

Cholesterol Sulfate

Levels)

0.03 nM [1]

F9 (Embryonic

Carcinoma)

Induction of

Differentiation
0.26 nM [1]

S91 (Melanoma)
Induction of

Differentiation
0.5 nM [1]

3T6 (Fibroblasts)
Inhibition of Ornithine

Decarboxylase Activity
1 nM [1]

Proposed In Vitro Assessment of Ch55-O-C3-NH2:
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro

activity of Ch55-O-C3-NH2, based on the known functions of its parent compound.

Retinoic Acid Receptor (RAR) Binding Assay
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Objective: To determine the binding affinity of Ch55-O-C3-NH2 for RARα, RARβ, and RARγ.

Methodology: A competitive radioligand binding assay can be employed.

Reagents:

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs).

Radioligand, e.g., [³H]-all-trans retinoic acid (ATRA).

Ch55-O-C3-NH2 at various concentrations.

Scintillation cocktail.

Procedure:

Incubate a constant concentration of the RAR LBD with a constant concentration of [³H]-

ATRA in the presence of increasing concentrations of Ch55-O-C3-NH2.

Allow the binding to reach equilibrium.

Separate the bound from the free radioligand using a filter binding assay.

Measure the radioactivity of the bound ligand using a scintillation counter.

Data Analysis:

Calculate the percentage of specific binding at each concentration of Ch55-O-C3-NH2.

Determine the IC50 value (the concentration of Ch55-O-C3-NH2 that inhibits 50% of the

specific binding of the radioligand).

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff

equation.

HL-60 Cell Differentiation Assay
Objective: To assess the ability of Ch55-O-C3-NH2 to induce differentiation of human

promyelocytic leukemia (HL-60) cells into a more mature granulocytic phenotype.[5][6][7][8][9]
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Methodology:

Cell Culture:

Culture HL-60 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[6]

Treatment:

Seed HL-60 cells at a density of 2 x 10^5 cells/mL.

Treat the cells with various concentrations of Ch55-O-C3-NH2 for a period of 5 days.[5]

Include a vehicle control (e.g., DMSO) and a positive control (e.g., ATRA or Ch55).

Assessment of Differentiation:

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated granulocytes produce

superoxide radicals that reduce NBT to a blue formazan precipitate.

After the treatment period, incubate the cells with NBT solution and a stimulant (e.g.,

phorbol 12-myristate 13-acetate - PMA).

Count the percentage of blue-black formazan-positive cells under a light microscope.[6]

Flow Cytometry for CD11b Expression: CD11b is a cell surface marker that is upregulated

during granulocytic differentiation.

Harvest the cells and stain with a fluorescently labeled anti-CD11b antibody.

Analyze the percentage of CD11b-positive cells using a flow cytometer.[5][8][9]

Data Analysis:

Plot the percentage of differentiated cells against the concentration of Ch55-O-C3-NH2.

Determine the EC50 value, the concentration that induces 50% of the maximal

differentiation response.
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Visualizations: Signaling Pathways and
Experimental Workflows
Retinoid Acid Receptor (RAR) Signaling Pathway
Caption: Simplified Retinoic Acid Receptor (RAR) signaling pathway.

Proposed In Vitro Assessment Workflow for Ch55-O-C3-
NH2
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Data Analysis
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Caption: Proposed workflow for the in vitro assessment of Ch55-O-C3-NH2.

Conceptual Diagram of a Ch55-O-C3-NH2-based
PROTAC
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PROTAC Molecule Ternary Complex Formation
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Caption: Conceptual diagram of a PROTAC utilizing Ch55-O-C3-NH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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